(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol
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Overview
Description
(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a pyridin-4-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and pyridine derivatives.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Pyridin-4-ylmethylamino Group: The pyridin-4-ylmethylamino group is introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
(3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. For example, in cancer research, the compound binds to mutant p53 proteins and restores their ability to bind DNA and activate downstream signaling pathways . This reactivation of p53 function can lead to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((Pyridin-3-ylmethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a pyridin-3-ylmethylamino group.
(3S,4R)-4-((Pyridin-2-ylmethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a pyridin-2-ylmethylamino group.
Uniqueness
The uniqueness of (3S,4R)-4-((Pyridin-4-ylmethyl)amino)tetrahydrofuran-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3S,4R)-4-(pyridin-4-ylmethylamino)oxolan-3-ol |
InChI |
InChI=1S/C10H14N2O2/c13-10-7-14-6-9(10)12-5-8-1-3-11-4-2-8/h1-4,9-10,12-13H,5-7H2/t9-,10-/m1/s1 |
InChI Key |
DKSHUCDODMXORK-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CC=NC=C2 |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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